molecular formula C19H20F2N2O B5279632 4-benzyl-N-(2,4-difluorophenyl)piperidine-1-carboxamide

4-benzyl-N-(2,4-difluorophenyl)piperidine-1-carboxamide

Cat. No.: B5279632
M. Wt: 330.4 g/mol
InChI Key: WADCDLAUFRFNCJ-UHFFFAOYSA-N
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Description

4-benzyl-N-(2,4-difluorophenyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C₁₉H₂₀F₂N₂O It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2,4-difluorophenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a similar nucleophilic substitution reaction, using a difluorophenyl halide.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine and a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2,4-difluorophenyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-benzyl-N-(2,4-difluorophenyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2,4-difluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-N-(2,4-difluorophenyl)piperidine-1-carboxamide: Similar compounds include other piperidine derivatives with different substituents.

    N-(2,4-difluorophenyl)piperidine-1-carboxamide: This compound lacks the benzyl group but shares the piperidine and difluorophenyl moieties.

    4-benzylpiperidine-1-carboxamide: This compound lacks the difluorophenyl group but includes the benzyl and piperidine moieties.

Uniqueness

This compound is unique due to the presence of both the benzyl and difluorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-benzyl-N-(2,4-difluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-16-6-7-18(17(21)13-16)22-19(24)23-10-8-15(9-11-23)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADCDLAUFRFNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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